Selatinib

Description

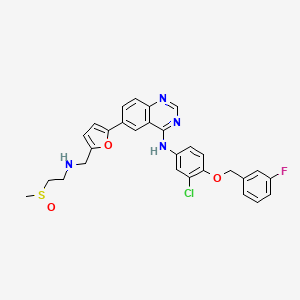

Structure

3D Structure

Properties

CAS No. |

1275595-86-2 |

|---|---|

Molecular Formula |

C29H26ClFN4O3S |

Molecular Weight |

565.1 g/mol |

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfinylethylamino)methyl]furan-2-yl]quinazolin-4-amine |

InChI |

InChI=1S/C29H26ClFN4O3S/c1-39(36)12-11-32-16-23-7-10-27(38-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)37-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) |

InChI Key |

OAMVGUFHZPRXOM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Selatinib. |

Origin of Product |

United States |

Foundational & Exploratory

Selatinib: Unraveling the Mechanism of a Dual EGFR/ErbB2 Inhibitor

For Immediate Release

[City, State] – November 7, 2025 – While clinical development of selatinib (also known as AZD4769), a dual inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 (HER2), has been undertaken, a comprehensive public repository of its preclinical data, particularly regarding its specific mechanism of action in EGFR-overexpressing cells, remains limited. This technical guide synthesizes the available information on this compound and contextualizes its likely mechanism based on the well-established pharmacology of dual EGFR/ErbB2 tyrosine kinase inhibitors (TKIs).

This compound is an orally administered small molecule designed to target the tyrosine kinase domains of both EGFR and ErbB2. A Phase I clinical trial has been conducted to assess the safety, pharmacokinetics, and bioavailability of this compound in healthy subjects. This initial study demonstrated that this compound was well-tolerated.

Due to the limited availability of specific preclinical data for this compound, this guide will draw upon the established mechanisms of other dual EGFR/ErbB2 inhibitors to provide a probable framework for its action.

Core Mechanism of Action: Competitive ATP Inhibition

As a tyrosine kinase inhibitor, this compound is presumed to function as an ATP-competitive inhibitor. It likely binds to the ATP-binding pocket within the intracellular kinase domains of both EGFR and ErbB2. This binding action prevents the phosphorylation of the receptors, a critical step in the activation of downstream signaling pathways that drive cell proliferation, survival, and migration.

Overexpression of EGFR is a common feature in many solid tumors, leading to aberrant activation of these signaling cascades. By simultaneously inhibiting both EGFR and ErbB2, this compound has the potential to offer a more comprehensive blockade of oncogenic signaling compared to inhibitors that target only a single receptor. This dual inhibition can be particularly effective in tumors where heterodimerization of EGFR and ErbB2 plays a significant role in driving tumor growth.

Anticipated Impact on Downstream Signaling Pathways

The inhibition of EGFR and ErbB2 phosphorylation by this compound is expected to disrupt multiple downstream signaling cascades critical for tumor cell survival and proliferation. The two primary pathways anticipated to be affected are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation. Inhibition of EGFR/ErbB2 would prevent the activation of RAS and the subsequent phosphorylation cascade, ultimately leading to cell cycle arrest.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. By blocking the activation of PI3K and Akt, this compound would likely promote apoptosis (programmed cell death) in cancer cells.

Data Presentation

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific quantitative data for this compound, such as IC50 or Ki values, from preclinical kinase or cellular assays. For comparative purposes, the table below summarizes the reported IC50 values for other well-characterized EGFR tyrosine kinase inhibitors against various cell lines.

| Drug | Target(s) | Cell Line | EGFR Mutation Status | Reported IC50 (nM) |

| Gefitinib | EGFR | A431 | Wild-Type (overexpressed) | 80 |

| Erlotinib | EGFR | A431 | Wild-Type (overexpressed) | 100 |

| Lapatinib | EGFR, ErbB2 | BT-474 | HER2-overexpressing | 100 |

| Afatinib | EGFR, ErbB2, ErbB4 | NCI-H1975 | L858R/T790M | <100 |

| Dacomitinib | EGFR, ErbB2, ErbB4 | H3255 | L858R | 7 |

| Osimertinib | EGFR (mutant selective) | NCI-H1975 | L858R/T790M | 5 |

Note: This table is for illustrative purposes to provide context within the class of EGFR inhibitors. The data is compiled from various scientific publications and the exact values may vary depending on the experimental conditions.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, standard methodologies typically employed to characterize the mechanism of action of EGFR inhibitors are outlined below.

Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound against the purified kinase domain of a target protein.

General Protocol:

-

Recombinant human EGFR or ErbB2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer system.

-

The test compound (e.g., this compound) is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be measured using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay

Objective: To assess the effect of a compound on the growth and viability of cancer cells.

General Protocol:

-

EGFR-overexpressing cancer cell lines (e.g., A431, SK-BR-3) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the test compound at a range of concentrations.

-

After a specified incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.

-

The absorbance or fluorescence is measured, and the data is used to calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Downstream Signaling

Objective: To determine the effect of a compound on the phosphorylation status of key downstream signaling proteins.

General Protocol:

-

EGFR-overexpressing cells are treated with the test compound for a specified duration.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated and total forms of EGFR, ErbB2, Akt, and ERK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged. The changes in the levels of phosphorylated proteins relative to the total protein levels indicate the inhibitory effect of the compound on the signaling pathway.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR signaling pathway and the proposed point of intervention for this compound, as well as a typical experimental workflow for evaluating EGFR inhibitors.

Caption: Proposed mechanism of action of this compound in EGFR/ErbB2 overexpressing cells.

Caption: A typical experimental workflow for characterizing an EGFR inhibitor.

Conclusion

While specific preclinical data for this compound remains largely unavailable in the public domain, its designation as a dual EGFR/ErbB2 inhibitor places it within a well-understood class of anti-cancer agents. It is highly probable that this compound exerts its therapeutic effect through the ATP-competitive inhibition of both EGFR and ErbB2, leading to the suppression of key downstream signaling pathways like the MAPK and PI3K/Akt cascades. Further disclosure of preclinical and clinical data will be necessary to fully elucidate the precise mechanism and therapeutic potential of this compound in EGFR-overexpressing cancers.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and established scientific principles.

The In Vivo Profile of Selatinib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of Selatinib, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2). The information presented herein is synthesized from a first-in-human Phase I clinical trial and supplemented with preclinical data from analogous compounds to provide a thorough understanding of its biological activity.

Introduction

This compound is an orally administered small molecule tyrosine kinase inhibitor designed to target the EGFR and ErbB2 signaling pathways, which are critical drivers in the proliferation and survival of many cancer types. By competitively inhibiting ATP binding to the intracellular kinase domains of these receptors, this compound effectively blocks downstream signaling cascades, leading to cell cycle arrest and apoptosis of tumor cells. This document details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, along with its in vivo efficacy and mechanism of action.

Pharmacokinetics

A first-in-human, single ascending dose Phase I clinical trial in healthy Chinese subjects provides the basis for our current understanding of this compound's pharmacokinetics. The study evaluated doses ranging from 50 mg to 500 mg.

Absorption and Distribution

This compound is readily absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) ranging from 3.5 to 4.5 hours.[1][2] The peak plasma concentration (Cmax) demonstrates a dose-dependent increase.[1][2]

Metabolism and Elimination

This compound is metabolized to the active metabolite, lapatinib.[1][2] Notably, plasma exposure to this compound is more than double that of an equivalent dose of lapatinib tablets, suggesting improved bioavailability.[1][2] The mean elimination half-life of this compound is between 13.8 and 15.8 hours.[1][2] Within the 50 mg to 500 mg dose range, this compound exhibits linear pharmacokinetics.[1][2]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound from the Phase I clinical trial.

| Parameter | Value | Reference |

| Dose Range | 50 - 500 mg (single oral dose) | [1][2] |

| Cmax | 69.4 - 494 ng/mL | [1][2] |

| Tmax | 3.5 - 4.5 hours | [1][2] |

| Elimination Half-life (t½) | 13.8 - 15.8 hours | [1][2] |

| Pharmacokinetic Profile | Linear | [1][2] |

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by the inhibition of EGFR and ErbB2 and their downstream signaling pathways. In vitro studies have determined the half-maximal inhibitory concentrations (IC50) of this compound to be 13.0 nM for EGFR and 22.5 nM for ErbB2. For comparison, the IC50 values for lapatinib are 16.3 nM and 37.4 nM, respectively.

Due to the limited availability of published in vivo preclinical pharmacodynamic data specifically for this compound, data from a structurally and mechanistically similar dual EGFR/ErbB2/ErbB3 inhibitor, AZD8931, is presented as a proxy to illustrate the expected in vivo anti-tumor activity.

In Vivo Anti-Tumor Activity

In preclinical xenograft models of various human cancers, including squamous cell carcinoma of the head and neck and non-small cell lung carcinoma, dual EGFR/ErbB2 inhibitors have demonstrated significant tumor growth inhibition. This anti-tumor activity is attributed to the potent and sustained inhibition of EGFR and ErbB2 signaling within the tumor tissue.

Modulation of Downstream Signaling

The inhibition of EGFR and ErbB2 by this compound leads to a downstream blockade of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) signaling cascades. In vivo studies with analogous compounds have confirmed a significant reduction in the phosphorylation of EGFR, ErbB2, Akt, and ERK in tumor xenografts following treatment. This modulation of key signaling nodes results in decreased cell proliferation and an increase in apoptosis.

Experimental Protocols

Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected from subjects at predetermined time points post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentrations of this compound and its metabolite, lapatinib, in plasma are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using a standard non-compartmental method with validated software (e.g., WinNonlin Professional).

In Vivo Pharmacodynamic (Tumor Xenograft) Study

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells expressing EGFR and/or ErbB2 (e.g., BT-474, A431).

-

Dosing: Once tumors reach a predetermined size, animals are randomized into vehicle control and treatment groups. This compound is administered orally at various dose levels, typically once daily.

-

Tumor Growth Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

-

Biomarker Analysis (Western Blotting):

-

At the end of the study, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated EGFR, ErbB2, Akt, and ERK.

-

Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits EGFR and ErbB2, blocking downstream PI3K/Akt and MAPK signaling pathways.

Experimental Workflow for In Vivo Pharmacodynamics

Caption: Workflow for assessing the in vivo pharmacodynamics of this compound in a xenograft model.

References

- 1. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Selatinib Ditosilate: A Technical Guide to Formulation and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selatinib, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2), represents a promising therapeutic agent in oncology. The clinical efficacy of orally administered drugs like this compound is intrinsically linked to their formulation and resulting bioavailability. This technical guide provides an in-depth overview of the formulation strategies and pharmacokinetic profile of this compound ditosilate salt. It aims to serve as a comprehensive resource for researchers and drug development professionals by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and processes. While specific formulation details of the clinical trial materials are proprietary, this guide presents representative information based on analogous compounds and publicly available data to elucidate the core principles governing the successful development of this compound ditosylate oral dosage forms.

Physicochemical Properties of this compound Ditosilate

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation development. While comprehensive public data on this compound ditosilate is limited, the properties of the structurally related compound, lapatinib ditosilate, can provide valuable insights.

| Property | Value (for Lapatinib Ditosilate) | Significance in Formulation |

| Molecular Formula | C₂₉H₂₆ClFN₄O₄S · 2(C₇H₈O₃S) | Defines the salt form and molecular weight. |

| Molecular Weight | 925.5 g/mol | Important for dose calculations and understanding molar concentrations. |

| Solubility | Insoluble in water and ethanol; Soluble in DMSO.[1][2] | The poor aqueous solubility necessitates enabling formulation strategies to enhance dissolution and absorption. |

| logP | ~5.18 (for lapatinib)[3] | The high lipophilicity suggests good membrane permeability but can also contribute to poor aqueous solubility. |

| Polymorphism | Multiple polymorphic forms exist for tosylate salts of similar compounds.[4] | Different crystalline forms can have varying solubility and dissolution rates, impacting bioavailability. |

Note: The data presented above for lapatinib ditosylate is for illustrative purposes due to the limited availability of specific data for this compound ditosilate.

Formulation of this compound Ditosilate Oral Dosage Forms

The primary challenge in formulating this compound ditosilate is its poor aqueous solubility. To overcome this, various formulation strategies can be employed to enhance its dissolution rate and subsequent absorption. The first-in-human clinical trial of this compound utilized both a tablet and a suspension formulation.[5][6]

Representative Tablet Formulation

Immediate-release tablets are a common oral dosage form. For a poorly soluble compound like this compound ditosilate, a typical formulation would include excipients that aid in disintegration, dissolution, and manufacturing.

| Excipient Category | Example Excipients (based on Lapatinib Formulations) | Function |

| Diluent | Microcrystalline Cellulose, Lactose Monohydrate | Provides bulk to the formulation. |

| Disintegrant | Croscarmellose Sodium, Sodium Starch Glycolate | Promotes rapid tablet breakup in physiological fluids. |

| Binder | Povidone, Hypromellose (HPMC) | Ensures tablet integrity after compression. |

| Lubricant | Magnesium Stearate | Prevents adhesion of the tablet to the manufacturing equipment. |

| Surfactant/Wetting Agent | Polysorbate 80, Sodium Lauryl Sulfate | Improves the wetting of the hydrophobic drug particles, enhancing dissolution. |

This table represents a general formulation approach for a poorly soluble drug and is not the specific formulation of the this compound ditosylate tablets used in clinical trials.

Representative Suspension Formulation

A dry suspension for reconstitution offers an alternative dosage form, which can be advantageous for pediatric or geriatric populations, or for dose-flexibility studies.

| Excipient Category | Example Excipients | Function |

| Suspending Agent | Xanthan Gum, Hypromellose (HPMC) | Increases the viscosity of the liquid to prevent rapid sedimentation of drug particles. |

| Wetting Agent | Polysorbate 80, Docusate Sodium | Facilitates the dispersion of the hydrophobic drug particles in the aqueous vehicle. |

| Buffering Agent | Citric Acid, Sodium Citrate | Maintains a stable pH for the suspension. |

| Sweetener/Flavoring Agent | Sucrose, Artificial Flavors | Improves the palatability of the formulation. |

| Preservative | Sodium Benzoate, Methylparaben | Prevents microbial growth in the reconstituted suspension. |

This table represents a general formulation approach and is not the specific formulation of the this compound ditosilate suspension used in clinical trials.

Bioavailability and Pharmacokinetics of this compound Ditosilate

A first-in-human, phase I, single-ascending-dose study was conducted to evaluate the safety, pharmacokinetics, and relative bioavailability of this compound in healthy subjects.[5][6]

Pharmacokinetic Parameters

The study revealed that this compound was well-tolerated in the dose range of 50-500 mg and exhibited linear pharmacokinetics.[5]

| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| 50 mg | 69.4 | 4.0 | 14.5 |

| 100 mg | 119 | 4.0 | 15.8 |

| 200 mg | 227 | 4.5 | 13.8 |

| 350 mg | 358 | 3.5 | 14.9 |

| 500 mg | 494 | 4.0 | 15.3 |

Data summarized from the first-in-human phase I study of this compound.[5]

Relative Bioavailability

The study also compared the bioavailability of a 500 mg this compound tablet and a 500 mg this compound suspension. The results indicated that the tablet and suspension formulations had similar bioavailability.[5] Furthermore, the plasma exposure to the active drug (this compound and its metabolite, lapatinib) was more than two-fold higher after administration of this compound tablets compared to the same dose of lapatinib tablets.[5]

| Formulation (500 mg) | Cmax (ng/mL) | AUC₀₋t (μg·h/mL) |

| This compound Tablet | 601 | 9.28 |

| This compound Suspension | 589 | 8.71 |

| Lapatinib Tablet | 206 | 4.88 |

Data summarized from the first-in-human phase I study of this compound.[7]

Experimental Protocols

Bioanalytical Method for this compound in Human Plasma (Representative Protocol)

This protocol is a representative example based on common methodologies for quantifying tyrosine kinase inhibitors in plasma.

Objective: To accurately and precisely quantify this compound concentrations in human plasma samples.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., a deuterated analog of this compound).

-

Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components and the internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.

-

Workflow for Bioanalytical Sample Analysis

Caption: Workflow for the bioanalytical quantification of this compound in plasma.

Pharmacokinetic Analysis (Representative Protocol)

Objective: To determine the pharmacokinetic parameters of this compound from plasma concentration-time data.

Methodology: Non-compartmental analysis using appropriate software (e.g., WinNonlin).

Parameters to be Determined:

-

Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

-

Tmax (Time to Cmax): Determined directly from the observed data.

-

AUC₀₋t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.

-

AUC₀₋∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC₀₋t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

-

t1/2 (Terminal Half-life): Calculated as 0.693 / λz.

-

CL/F (Apparent Total Clearance): Calculated as Dose / AUC₀₋∞.

-

Vz/F (Apparent Volume of Distribution): Calculated as Dose / (λz * AUC₀₋∞).

Mechanism of Action and Signaling Pathway

This compound is a dual inhibitor of EGFR (ErbB1) and ErbB2 (HER2) tyrosine kinases. By binding to the intracellular ATP-binding site of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that overexpress these receptors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Structural Polymorphism of Sorafenib Tosylate as a Key Factor in Its Solubility Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First-in-human, phase I single-ascending-dose study of the safety, pharmacokinetics, and relative bioavailability of this compound, a dual EGFR-ErbB2 inhibitor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First-in-human, phase I single-ascending-dose study of the safety, pharmacokinetics, and relative bioavailability of this compound, a dual EGFR-ErbB2 inhibitor in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Fine Balance of Inhibition: A Technical Guide to the Structure-Activity Relationship of Selatinib and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selatinib is a potent, orally bioavailable dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). As an analog of Lapatinib, its chemical architecture is centered around a 4-anilinoquinazoline scaffold, a privileged structure in the design of kinase inhibitors. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of this compound and its analogs, drawing insights from the extensive medicinal chemistry efforts surrounding the broader class of 4-anilinoquinazoline-based EGFR/HER2 inhibitors. We present a detailed examination of how modifications to the quinazoline core, the aniline substituent, and the solubilizing side chain impact inhibitory potency and selectivity. This is supplemented with detailed experimental protocols for key biological assays and visualizations of the targeted signaling pathways to provide a comprehensive resource for researchers in the field of oncology drug discovery.

Introduction: The Rationale for Dual EGFR/HER2 Inhibition

The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), are critical mediators of cell proliferation, differentiation, and survival.[1] Their aberrant activation through overexpression or mutation is a well-established driver of tumorigenesis in a variety of solid tumors, including breast, lung, and gastric cancers. The formation of EGFR/HER2 heterodimers is known to be a potent oncogenic signaling unit. Therefore, the simultaneous inhibition of both kinases with a single small molecule, such as this compound, presents a compelling therapeutic strategy to overcome resistance mechanisms and achieve a more comprehensive blockade of oncogenic signaling.

This compound, like its predecessor Lapatinib, is a reversible, ATP-competitive inhibitor that binds to the intracellular kinase domains of EGFR and HER2.[2] This mode of action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for tumor cell growth and survival.[2]

Core Scaffold and Mechanism of Action

The foundational structure of this compound and its analogs is the 4-anilinoquinazoline core. This scaffold acts as an ATP mimetic, occupying the ATP-binding pocket of the EGFR and HER2 kinase domains. The quinazoline ring itself forms crucial hydrogen bonding interactions with the hinge region of the kinase, a key feature for potent inhibition. The aniline ring extends into a more hydrophobic region of the binding pocket, and substitutions on this ring are critical for modulating potency and selectivity.

Structural Activity Relationship (SAR) Analysis

The following SAR analysis is based on published data for Lapatinib analogs, which share the same core scaffold and mechanism of action as this compound. The data presented is from a study by El-Sayed et al. (2022), which describes the synthesis and biological evaluation of novel Lapatinib derivatives.

Modifications of the Quinazoline Core

The quinazoline ring is essential for activity, with the nitrogen at position 1 (N1) and the amino group at position 4 being critical for hinge binding. Modifications at other positions of the quinazoline ring can influence potency and selectivity.

Substitutions on the Aniline Ring

The nature and position of substituents on the 4-anilino moiety significantly impact the inhibitory activity. Electron-withdrawing groups, such as halogens, at the meta-position of the aniline ring generally enhance potency.

The Role of the C6/C7 Substituent

Substituents at the C6 and C7 positions of the quinazoline ring are often modified to improve physicochemical properties, such as solubility, and to gain additional interactions within the ATP binding site.

Table 1: In Vitro Inhibitory Activity of Lapatinib Analogs against EGFR and HER2

| Compound | R1 | R2 | EGFR IC50 (nM) | HER2 IC50 (nM) |

| Lapatinib | - | - | 10.8 | 9.2 |

| 6j | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | Imidazole-alkoxy | 1.8 | 87.8 |

| 6i | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | Imidazole-alkoxy | - | - |

| 6k | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | Imidazole-alkoxy | - | - |

| 6l | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | Imidazole-alkoxy | - | - |

Data extracted from El-Sayed, N. Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 27(2), 529.[1] The percentage inhibition at 10 µM for compounds 6i-l against EGFR were 97.65-99.03% and against HER2 were 87.16-96.73%.

Experimental Protocols

General Synthesis of 4-Anilinoquinazoline Analogs

The synthesis of the target Lapatinib derivatives generally involves a multi-step process. A key step is the nucleophilic substitution reaction between a 4-chloroquinazoline intermediate and the appropriately substituted aniline. The following is a generalized scheme based on the work of El-Sayed et al. (2022).

Detailed Protocol: To a solution of the 4-chloro-6,7-disubstituted quinazoline in an appropriate solvent (e.g., isopropanol), the substituted aniline is added. The reaction mixture is typically heated under reflux for several hours. After cooling, the product is collected by filtration and can be purified by recrystallization or column chromatography. Further modifications to the side chains are then carried out on this intermediate.[1]

In Vitro Kinase Inhibition Assay (EGFR and HER2)

The inhibitory activity of the compounds against EGFR and HER2 can be determined using a variety of commercially available kinase assay kits, often based on measuring the amount of ATP consumed during the phosphorylation reaction.

Principle: The assay measures the kinase activity by quantifying the amount of ADP produced, which is directly proportional to the enzyme activity. The luminescent signal is inversely correlated with the inhibitory activity of the compound.

Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human EGFR or HER2 kinase and a suitable peptide substrate are prepared in a kinase reaction buffer.

-

Compound Incubation: The enzymes are pre-incubated with serially diluted test compounds for a defined period.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Detection: After incubation, a reagent is added to stop the kinase reaction and measure the amount of ADP produced, typically through a coupled enzyme system that generates a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative activity of the compounds is evaluated in cancer cell lines that overexpress EGFR and/or HER2 (e.g., BT-474, SK-BR-3).

Principle: The assay measures the number of viable cells after treatment with the test compounds. A common method is the MTT or MTS assay, which is based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.

Protocol Outline:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

Addition of Reagent: A solution of MTT or MTS is added to each well, and the plates are incubated to allow for the formation of formazan.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) values are determined.

EGFR/HER2 Signaling Pathway

The following diagram illustrates the simplified EGFR and HER2 signaling pathways that are targeted by this compound. Upon ligand binding (for EGFR) and subsequent dimerization, the intracellular kinase domains become activated, leading to the phosphorylation of downstream substrates and the activation of pro-survival and proliferative signaling cascades.

Conclusion

The structural activity relationship of this compound and its analogs is a rich area of study that continues to inform the development of next-generation tyrosine kinase inhibitors. The 4-anilinoquinazoline scaffold provides a robust platform for dual EGFR/HER2 inhibition. Fine-tuning of the substituents on the aniline ring and the quinazoline core allows for the optimization of potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy. Further exploration of novel analogs holds the promise of identifying compounds with improved efficacy and the ability to overcome clinical resistance.

References

Preclinical Toxicology of Selatinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selatinib is a potent, orally bioavailable, dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2). As with all investigational new drugs, a comprehensive preclinical toxicology program is essential to characterize the safety profile of this compound and to inform first-in-human clinical trials. This technical guide provides a summary of the available preclinical toxicology data on this compound, with a focus on presenting quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

It is important to note that publicly available, detailed preclinical toxicology data for this compound is limited. The primary source of information is a Phase I clinical trial publication which references a preclinical toxicology study. According to this publication, a preclinical toxicology study on this compound revealed that it has lower liver and skin toxicity and is well-tolerated compared to lapatinib, a similar dual EGFR/HER2 inhibitor. However, specific quantitative data and detailed methodologies from this study are not extensively published in the available literature.

General Toxicology

Information derived from the first-in-human Phase I study provides indirect insight into the preclinical safety findings that supported the initiation of clinical trials. The study design and the initial safe starting dose in humans are established based on the No Observed Adverse Effect Level (NOAEL) determined in preclinical animal studies.

Signaling Pathway of this compound

This compound's mechanism of action involves the inhibition of the EGFR and HER2 signaling pathways, which are critical in the pathogenesis of several cancers. Understanding this pathway is key to interpreting both the desired anti-tumor effects and the potential toxicities.

Caption: Mechanism of Action of this compound.

Experimental Protocols

While specific, detailed protocols for this compound's preclinical toxicology studies are not publicly available, this section outlines the general methodologies typically employed for IND-enabling toxicology studies for small molecule kinase inhibitors.

General Experimental Workflow for Preclinical Toxicology Assessment

The preclinical safety evaluation of a drug candidate like this compound follows a structured workflow to ensure a thorough assessment of potential risks before human trials.

Caption: General Workflow for IND-Enabling Toxicology Studies.

1. Dose Range-Finding Studies

-

Objective: To determine a range of doses for subsequent single and repeat-dose toxicity studies, including the maximum tolerated dose (MTD).

-

Animal Models: Typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent species (e.g., Beagle dog).

-

Dosing Regimen: Ascending single doses administered via the intended clinical route (oral for this compound).

-

Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.

2. Single-Dose Acute Toxicity Studies

-

Objective: To assess the effects of a single high dose of the test article.

-

Animal Models: Two mammalian species (one non-rodent).

-

Dosing Regimen: A single dose administered via the clinical route.

-

Parameters Monitored: Clinical observations, body weight, and gross pathology at necropsy.

3. Repeat-Dose Toxicity Studies

-

Objective: To evaluate the toxicological profile of the drug following repeated administration over a defined period (e.g., 28 days).

-

Animal Models: One rodent and one non-rodent species.

-

Dosing Regimen: Daily administration of multiple dose levels (low, mid, high) and a vehicle control group. A recovery group is often included to assess the reversibility of any findings.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examinations performed pre-study and at termination.

-

Electrocardiography (ECG): Conducted in non-rodent species to assess cardiovascular effects.

-

Clinical Pathology: Hematology, coagulation, and serum chemistry analyses at termination.

-

Anatomical Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

-

4. Safety Pharmacology

-

Objective: To investigate the potential for adverse effects on vital physiological functions.

-

Core Battery Studies:

-

Central Nervous System (CNS): Functional observational battery (e.g., Irwin test) in rodents.

-

Cardiovascular System: In vivo assessment of blood pressure, heart rate, and ECG in a non-rodent species (e.g., telemetry in dogs). In vitro hERG assay to assess the potential for QT prolongation.

-

Respiratory System: Evaluation of respiratory rate and function in rodents.

-

5. Genotoxicity

-

Objective: To assess the potential of the drug to induce genetic mutations or chromosomal damage.

-

Standard Battery of Tests:

-

A test for gene mutation in bacteria (e.g., Ames test).

-

An in vitro cytogenetic evaluation of chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay.

-

An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test).

-

Quantitative Data Summary

As specific quantitative preclinical toxicology data for this compound is not publicly available, the following tables are presented as templates that would typically be used to summarize such data.

Table 1: Acute Toxicity Summary (Template)

| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs of Toxicity |

| Rat | Oral | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available |

Table 2: Repeat-Dose Toxicity - No Observed Adverse Effect Level (NOAEL) (Template)

| Species | Study Duration | Route of Administration | NOAEL (mg/kg/day) | Target Organs of Toxicity |

| Rat | 28-day | Oral | Data not available | Data not available |

| Dog | 28-day | Oral | Data not available | Data not available |

Logical Relationship in Toxicological Assessment

The assessment of preclinical toxicology data involves a logical progression from identifying hazards to characterizing risks to inform clinical development.

Caption: Logical Framework for Preclinical Safety Assessment.

Conclusion

The available information suggests that this compound possesses a favorable preclinical safety profile, particularly in comparison to lapatinib, with potentially lower liver and skin toxicity. However, the absence of detailed, publicly accessible quantitative data and experimental protocols from the definitive preclinical toxicology studies limits a comprehensive independent assessment. The information provided in this guide is based on general principles of preclinical toxicology for drugs of this class and the limited data available in the public domain. For a complete understanding of the preclinical toxicology of this compound, access to the full regulatory submission documents, such as an Investigator's Brochure or a comprehensive toxicology report, would be necessary.

Selatinib effect on downstream signaling pathways (e.g., MAPK, PI3K)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selatinib (formerly known as L-2) is a potent, orally bioavailable, reversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). As a member of the tyrosine kinase inhibitor (TKI) class of targeted therapies, this compound's mechanism of action is centered on the attenuation of key signal transduction pathways that are frequently dysregulated in various malignancies. This technical guide provides an in-depth analysis of this compound's effects on the downstream Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways, presenting available quantitative data, experimental methodologies, and visual representations of the underlying cellular mechanisms.

Core Mechanism of Action: Inhibition of EGFR and HER2

This compound exerts its anti-neoplastic effects by competing with adenosine triphosphate (ATP) for the binding site in the intracellular kinase domain of both EGFR and HER2. This reversible inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of downstream signaling cascades. The inhibition of both EGFR and HER2 is crucial, as these receptors can form homodimers and heterodimers, leading to a complex network of signaling that drives tumor cell proliferation, survival, and invasion.

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound against its primary targets has been quantified in preclinical studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency for both EGFR and ErbB2.

| Target | IC50 (nM) |

| EGFR | 13.0 |

| ErbB2 (HER2) | 22.5 |

Data sourced from a pharmacodynamic study cited in a Phase I clinical trial publication, referencing Zhang L, et al. Eur J Med Chem. 2013;69:833–841.

Impact on the MAPK Signaling Pathway

The Ras-Raf-MEK-ERK pathway, commonly known as the MAPK pathway, is a critical downstream effector of EGFR and HER2 activation. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. By inhibiting EGFR and HER2, this compound is expected to significantly reduce the phosphorylation and activation of key components of the MAPK cascade.

While direct experimental data quantifying the effect of this compound on the phosphorylation of MAPK pathway proteins is not extensively available in public literature, the mechanism of action of dual EGFR/HER2 inhibitors is well-established. For instance, similar inhibitors like lapatinib have been shown to markedly reduce the phosphorylation of ERK.

Expected Downstream Effects on the MAPK Pathway:

-

Reduced Ras Activation: Inhibition of receptor tyrosine kinase activity prevents the recruitment of adaptor proteins like Grb2 and Sos, leading to decreased activation of the small G-protein Ras.

-

Decreased Raf, MEK, and ERK Phosphorylation: The reduction in active Ras leads to a subsequent decrease in the phosphorylation and activation of the downstream kinases Raf, MEK1/2, and ultimately ERK1/2.

-

Inhibition of Cell Proliferation: The attenuation of ERK signaling leads to the reduced expression and activity of transcription factors (e.g., c-Myc, AP-1) that are critical for cell cycle progression, thereby inducing cell cycle arrest, often at the G1 phase.

Methodological & Application

Application Notes and Protocols: Selatinib Dissolution for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selatinib is a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2/ErbB2) tyrosine kinases, with IC50 values of 13 nM and 22.5 nM, respectively.[1][2] Its inhibitory action on these key signaling pathways makes it a compound of significant interest in oncology research. Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro studies. These application notes provide a detailed protocol for the dissolution of this compound for use in various in vitro assays, such as cell viability, proliferation, and signaling pathway analysis.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for the preparation of this compound solutions.

| Parameter | Value | Source |

| Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |

| Recommended Stock Concentration | 10 mM | Inferred from common practice for similar inhibitors |

| Storage of Powder | -20°C for up to 3 years | [2] |

| Storage of Stock Solution in DMSO | -80°C for up to 1 year; -20°C for up to 1 month | [2] |

| Final DMSO Concentration in Assay | < 0.5% | [1] |

| Typical Working Concentration Range | Nanomolar (nM) to low Micromolar (µM) | Inferred from IC50 values of similar compounds |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

37°C water bath (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of 10 mM this compound Stock Solution

-

Pre-dissolution Preparation :

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Ensure all equipment and reagents are sterile to maintain the integrity of the compound for cell-based assays.

-

-

Calculation of DMSO Volume :

-

To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of this compound powder. The molecular weight of this compound is 565.07 g/mol .

-

Formula : Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)

-

Example for 1 mg of this compound :

-

Volume (L) = [0.001 g / 565.07 g/mol ] / 0.010 mol/L = 0.000177 L = 177 µL

-

Therefore, dissolve 1 mg of this compound in 177 µL of DMSO to make a 10 mM stock solution.

-

-

-

Dissolution Procedure :

-

Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved.

-

If the compound does not fully dissolve, brief warming in a 37°C water bath or sonication for a few minutes can be employed to aid dissolution. Visually inspect the solution to ensure no particulates are present.

-

-

Aliquoting and Storage :

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[2]

-

Protocol for Preparation of Working Solutions for In Vitro Assays

-

Thawing the Stock Solution :

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Serial Dilution :

-

Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.

-

Important : Ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

-

Example Dilution for a 10 µM Working Solution :

-

To prepare a 1 mL final volume of 10 µM this compound in cell culture medium:

-

Take 1 µL of the 10 mM stock solution.

-

Add it to 999 µL of cell culture medium.

-

The final DMSO concentration will be 0.1%.

-

-

Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound stock and working solutions.

This compound Mechanism of Action: EGFR/ErbB2 Signaling Pathway

Caption: this compound inhibits EGFR and ErbB2 signaling pathways.

References

Selatinib for NCI-N87 Tumor Cell Growth Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selatinib is an orally active, potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] By targeting both of these receptor tyrosine kinases, this compound effectively blocks downstream signaling pathways that are crucial for the growth and proliferation of cancer cells. The NCI-N87 gastric carcinoma cell line, which is characterized by HER2 amplification, serves as a relevant model for studying the efficacy of HER2-targeted therapies like this compound.[1] This document provides detailed application notes and protocols for investigating the inhibitory effects of this compound on NCI-N87 tumor cell growth.

Data Presentation

The following table summarizes the growth inhibitory effects of dual EGFR/HER2 inhibitors on the NCI-N87 cell line. This data, based on the activity of afatinib and neratinib, can be used as a preliminary guide for determining the effective concentration range for this compound in your experiments.

| Compound | Target | Cell Line | IC50 (nmol/L) | Sensitivity Classification | Reference |

| Afatinib | Pan-HER (EGFR, HER2, HER4) | NCI-N87 | 0.7 - 39.5 | Highly Sensitive | [1] |

| Neratinib | Pan-HER (EGFR, HER2, HER4) | NCI-N87 | <0.15 - 63.8 | Highly Sensitive | [1] |

| Lapatinib | EGFR, HER2 | NCI-N87 | 880 | Sensitive | [3] |

Note: The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.

Signaling Pathway and Experimental Workflow

EGFR/HER2 Signaling Pathway Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound. By inhibiting EGFR and HER2, this compound blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and differentiation.

Caption: this compound inhibits EGFR/HER2 phosphorylation, blocking downstream signaling.

Experimental Workflow for NCI-N87 Cell Growth Inhibition Assay

This workflow outlines the key steps for assessing the effect of this compound on NCI-N87 cell viability.

Caption: Workflow for determining this compound's IC50 in NCI-N87 cells.

Experimental Protocols

NCI-N87 Cell Culture

Materials:

-

NCI-N87 cell line (ATCC® CRL-5822™)

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

0.25% (w/v) Trypsin- 0.53 mM EDTA solution

-

Phosphate-Buffered Saline (PBS), calcium and magnesium-free

-

Cell culture flasks (T-75)

-

96-well tissue culture plates

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Maintenance:

-

Thaw a cryopreserved vial of NCI-N87 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

-

Subculturing:

-

When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and re-plate at a ratio of 1:3 to 1:6.

-

Cell Growth Inhibition Assay (MTS/MTT)

This protocol is adapted from methodologies used for similar pan-HER inhibitors in NCI-N87 cells.[1]

Materials:

-

NCI-N87 cells in logarithmic growth phase

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)

-

96-well tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) or MTT reagent (Thiazolyl Blue Tetrazolium Bromide)

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count NCI-N87 cells.

-

Seed 2,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

-

Incubate for 12-24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in complete growth medium. It is advisable to start with a wide concentration range (e.g., 0.1 nM to 10 µM) based on the data for similar inhibitors.

-

Add 100 µL of the this compound dilutions to the respective wells, resulting in a final volume of 200 µL per well. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the dose-dependent inhibitory effects of this compound on NCI-N87 gastric cancer cells. By understanding its mechanism of action and employing robust experimental methodologies, researchers can effectively evaluate the therapeutic potential of this dual EGFR/HER2 inhibitor. The provided data on similar compounds serves as a valuable starting point for designing effective experiments to characterize the potency of this compound.

References

- 1. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The growth inhibitory effect of lapatinib, a dual inhibitor of EGFR and HER2 tyrosine kinase, in gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Lapatinib in a Mouse Xenograft Model of Breast Cancer

Topic: How to Use Lapatinib in a Mouse Xenograft Model of Breast Cancer Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/ErbB1).[1][2][3][4][5][6] In HER2-overexpressing breast cancers, which account for 15-20% of cases, HER2 signaling is a key driver of tumor growth and proliferation.[4] Lapatinib inhibits these pathways, leading to the suppression of downstream signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, ultimately resulting in reduced cell proliferation and induction of apoptosis.[3] Mouse xenograft models are crucial preclinical tools for evaluating the in vivo efficacy of targeted therapies like lapatinib. This document provides detailed protocols for utilizing lapatinib in a breast cancer mouse xenograft model.

Mechanism of Action and Signaling Pathway

Lapatinib reversibly binds to the intracellular ATP-binding site of the HER2 and EGFR tyrosine kinases, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[1][5] This dual inhibition is critical as heterodimerization between HER family members can be a mechanism of resistance to single-agent therapies. By blocking both HER2 and EGFR, lapatinib provides a more comprehensive blockade of the HER signaling network.[3][7]

Below is a diagram illustrating the signaling pathway targeted by Lapatinib.

Caption: Lapatinib inhibits HER2 and EGFR signaling pathways.

Experimental Protocols

The following protocols are generalized for a typical subcutaneous xenograft model using a HER2-positive breast cancer cell line.

1. Cell Culture and Animal Model

-

Cell Line: BT-474 is a commonly used HER2-overexpressing human breast carcinoma cell line suitable for these studies.[7][8][9]

-

Animal Model: Female immunodeficient mice, such as CB-17 SCID or nude mice, are appropriate hosts.[9]

-

Cell Preparation: Culture BT-474 cells in appropriate media. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.

2. Tumor Implantation

-

Procedure: Anesthetize the mice. Inject the cell suspension subcutaneously into the flank or mammary fat pad.

-

Monitoring: Monitor the mice for tumor growth. Caliper measurements should be taken 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

3. Lapatinib Administration

-

Preparation: Lapatinib can be formulated as a suspension for oral gavage. A common vehicle consists of sterile water with 0.5% hydroxymethylcellulose and 0.1% Tween-80.[9]

-

Dosing: Treatment should begin when tumors reach a palpable size (e.g., ~200 mm³).[9] A typical effective dose of lapatinib in mouse xenograft models is 100 mg/kg, administered orally twice daily (BID).[9][10][11][12] Dose-response studies may be necessary to determine the optimal dose for a specific model.[10]

-

Treatment Schedule: Continuous daily or twice-daily dosing is a common regimen. The duration of treatment will depend on the study endpoints but often continues for several weeks.

4. Efficacy Evaluation

-

Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition. This is assessed by comparing the tumor volumes in the lapatinib-treated group to a vehicle-treated control group.

-

Secondary Endpoints:

-

Body Weight: Monitor mouse body weight as an indicator of toxicity.

-

Tumor Regression: In some cases, complete or partial tumor regression may be observed.[7]

-

Survival Analysis: If the study design includes it, overall survival can be a key endpoint.

-

Biomarker Analysis: At the end of the study, tumors can be harvested for analysis of HER2 pathway inhibition (e.g., Western blot for phosphorylated HER2, Akt, and ERK).[12]

-

Experimental Workflow

The following diagram outlines the typical workflow for a mouse xenograft study with Lapatinib.

Caption: Workflow for a Lapatinib mouse xenograft study.

Data Presentation

The following table summarizes representative quantitative data for Lapatinib efficacy in a breast cancer xenograft model.

| Parameter | Vehicle Control | Lapatinib (100 mg/kg BID) | Reference |

| Cell Line | BT-474 | BT-474 | [9] |

| Animal Model | CB-17 SCID Mice | CB-17 SCID Mice | [9] |

| Initial Tumor Volume | ~200 mm³ | ~200 mm³ | [9] |

| Treatment Duration | 2.5 days (5 doses) | 2.5 days (5 doses) | [9] |

| Tumor Growth | Progressive Growth | Significant Inhibition | [9][10] |

| HER2 Phosphorylation | High | Reduced | [12] |

| Metastasis | Present | Reduced large metastases by 50-53% | [12] |

Note: The specific outcomes can vary depending on the cell line, animal model, and precise experimental conditions.

Conclusion

Lapatinib has demonstrated significant antitumor activity in preclinical mouse xenograft models of HER2-positive breast cancer.[10] The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of lapatinib. Careful attention to experimental design, including the choice of cell line, animal model, and dosing regimen, is critical for obtaining robust and reproducible results. These preclinical studies are essential for understanding the therapeutic potential of lapatinib and for guiding its clinical development.

References

- 1. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer [mdpi.com]

- 3. Tyrosine Kinase Inhibitors in the Combination Therapy of HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Agents Active Against Breast Cancer: Q&A - NCI [cancer.gov]

- 5. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lapatinib in breast cancer: clinical experiences and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

- 10. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of lapatinib on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Selatinib Administration in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Selatinib (also known as WZ4002), a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). The following sections detail the mechanism of action, quantitative data from key animal studies, and detailed experimental protocols to guide researchers in their preclinical study design.

Mechanism of Action

This compound is a potent and irreversible dual tyrosine kinase inhibitor that targets both EGFR and ErbB2. In preclinical models, it has demonstrated significant activity against tumors harboring EGFR mutations, including the T790M resistance mutation.[1] By binding to the kinase domain of these receptors, this compound blocks downstream signaling pathways crucial for tumor cell proliferation, survival, and growth.

Signaling Pathway

The primary signaling cascades inhibited by this compound include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Inhibition of these pathways leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR and/or ErbB2 signaling.

Caption: this compound inhibits EGFR and ErbB2 signaling pathways.

Quantitative Data from Preclinical Animal Studies

The following tables summarize key quantitative data from preclinical studies of this compound (WZ4002) in animal models.

Table 1: In Vivo Efficacy of this compound (WZ4002) in EGFR-Mutant Lung Cancer Mouse Models

| Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |

| Mouse | EGFR L858R/T790M Lung Cancer | Not Specified | Significant tumor regression | [1] |

| Mouse | EGFR Del E746_A750/T790M Lung Cancer | Not Specified | Significant tumor regression | [1] |

Table 2: Pharmacokinetic Parameters of this compound (WZ4002) in Mice

| Parameter | Value | Unit | Reference |

| Peak Plasma Concentration (Cmax) | 429 | ng/mL | [1] |

| Half-life (t1/2) | 2.5 | hours | [1] |

| Oral Bioavailability | 24 | % | [1] |

Table 3: In Vitro Potency of this compound

| Target | IC50 | Unit | Reference |

| EGFR | 13.0 | nM | |

| ErbB2 | 22.5 | nM |

Experimental Protocols

Below are detailed protocols for key experiments involving the administration of this compound in preclinical animal studies, based on established methodologies for similar compounds.

Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To determine the efficacy of this compound in inhibiting tumor growth in a subcutaneous xenograft mouse model.

Materials:

-

This compound (WZ4002)

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

Human cancer cell line with known EGFR/ErbB2 status (e.g., NCI-H1975 for EGFR T790M)

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel (optional)

-

Calipers

-

Sterile syringes and needles

Workflow Diagram:

Caption: Workflow for a xenograft efficacy study.

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under standard conditions.

-

Cell Implantation:

-

Harvest cells during the exponential growth phase.

-

Resuspend cells in a sterile solution (e.g., PBS) at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration:

-

Prepare this compound in the appropriate vehicle at the desired concentrations.

-

Administer this compound orally (e.g., by gavage) once or twice daily. The vehicle is administered to the control group.

-

-

Monitoring:

-

Continue to measure tumor volume and mouse body weight 2-3 times per week.

-

Observe mice for any signs of toxicity.

-

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period. Harvest tumors for further analysis (e.g., pharmacodynamics).

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the antitumor efficacy of this compound.

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after oral administration.

Materials:

-

This compound (WZ4002)

-

Appropriate formulation for oral administration

-

Male or female mice (e.g., C57BL/6)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Workflow Diagram:

Caption: Workflow for a pharmacokinetic study.

Procedure:

-

Dosing: Administer a single oral dose of this compound to a cohort of mice.

-

Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at terminal time points) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Separation: Process the blood samples to separate plasma by centrifugation.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 3: Pharmacodynamic Assessment of Target Inhibition

Objective: To assess the in vivo inhibition of EGFR and downstream signaling pathways by this compound.

Materials:

-

Tumor-bearing mice treated with this compound as described in Protocol 1.

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

Western blotting reagents and equipment

-

Antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.

Procedure:

-

Tumor Collection: At the end of the efficacy study (Protocol 1), or at specific time points after the last dose, euthanize a subset of mice from each treatment group.

-

Tissue Lysis: Immediately excise the tumors and homogenize them in lysis buffer to extract proteins.

-

Protein Quantification: Determine the protein concentration of each tumor lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of EGFR, AKT, and ERK.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target. A decrease in this ratio in the this compound-treated group compared to the control group indicates target inhibition.[1]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific cell lines, animal models, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for Cell Viability Assay Using Selatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selatinib is a potent, orally bioavailable small molecule inhibitor that targets the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] By reversibly blocking the phosphorylation of these receptors, this compound can suppress tumor growth in cancer cells that overexpress EGFR and/or HER2.[2] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of various cancers, particularly breast and non-small cell lung cancers. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a common cell viability assay.

Mechanism of Action: Targeting the EGFR/HER2 Signaling Axis

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or through heterodimerization, these receptors undergo a conformational change, leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades. The two major pathways activated by EGFR and HER2 are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. Both of these pathways are critical for promoting cell cycle progression, inhibiting apoptosis (programmed cell death), and sustaining cell growth. This compound exerts its anti-cancer effects by inhibiting the initial phosphorylation step, thereby blocking the activation of these pro-survival signaling cascades.

References

Application Note: Analysis of p-EGFR Inhibition by Selatinib Using Western Blot

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of several cancers.[2][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1] This activation makes EGFR a prime target for anti-cancer therapies.